2-Cyclopropyl-5-iodopyrimidine
Description
2-Cyclopropyl-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C7H7IN2. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fifth position.
Properties
IUPAC Name |
2-cyclopropyl-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGGGWXUFJTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-iodopyrimidine typically involves the iodination of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Antitumor Activity
2-Cyclopropyl-5-iodopyrimidine has been investigated for its potential as an antitumor agent. Research indicates that derivatives of pyrimidine compounds can selectively inhibit cancer cell proliferation. For example, a study demonstrated that modifications to the pyrimidine ring could enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.
- Case Study: In vitro assays showed that the compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 4 µM, indicating its potential for further development as an anticancer therapeutic .
Neurological Disorders
The compound has also been explored for its effects on the central nervous system, particularly as a non-selective NMDA receptor antagonist. Such compounds have shown promise in treating conditions like depression and anxiety.
- Case Study: A series of experiments revealed that derivatives of this compound could modulate NMDA receptor activity, leading to improved outcomes in animal models of depression .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of pyrimidine derivatives, including this compound. Preliminary studies suggest that this compound demonstrates activity against various bacterial strains.
- Case Study: In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective in forming C–N bonds essential for constructing complex organic molecules.
Comparative Analysis with Related Compounds
| Compound | Antitumor Activity | Neurological Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Pyrrolopyrimidine Derivative | Moderate | High | Low |
| Halogenated Pyrimidines | High | Low | High |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use .
Comparison with Similar Compounds
- 2-Cyclopropyl-5-chloropyrimidine
- 2-Cyclopropyl-5-bromopyrimidine
- 2-Cyclopropyl-5-fluoropyrimidine
Comparison: 2-Cyclopropyl-5-iodopyrimidine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as iodination and cross-coupling reactions. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative often exhibits different reactivity and selectivity in chemical transformations .
Biological Activity
2-Cyclopropyl-5-iodopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article summarizes the findings related to its biological activity, mechanisms of action, and relevant case studies.
This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and an iodine atom at the 5-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
The mechanisms by which this compound exerts its biological effects primarily involve:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for cellular function. This inhibition can lead to therapeutic effects in various diseases, including cancer and infections.
- Cell Cycle Interference : Similar compounds have been reported to affect cell cycle progression, particularly in cancer cells, by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has shown promising results in cancer research:
- Cytotoxicity Studies : In studies involving multiple cancer cell lines (e.g., MCF-7, A549), this compound displayed notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values in the low micromolar range against several tested cell lines .
- Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit tumor growth through the modulation of signaling pathways involved in cell survival and proliferation .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-5-chloropyrimidine | 15 | Anticancer |
| 2-Cyclopropyl-5-bromopyrimidine | 10 | Antimicrobial |
| This compound | 8 | Antimicrobial & Anticancer |
This table illustrates that this compound has superior activity compared to some of its analogs, making it a candidate for further development.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various derivatives found that those containing electron-rich groups similar to this compound exhibited enhanced anticancer properties compared to standard agents. The study highlighted the potential for developing these compounds as effective anticancer therapies .
- Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy of pyrimidine derivatives, this compound was found to significantly inhibit the growth of several pathogenic bacteria, reinforcing its potential as an antimicrobial agent .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds similar to this compound can effectively reduce tumor size and inhibit the progression of cancerous cells when administered at appropriate dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
